molecular formula C19H20ClN3O3 B15018833 N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide

Cat. No.: B15018833
M. Wt: 373.8 g/mol
InChI Key: PKJUKYOTRMLUSA-CIAFOILYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of 3-chloro-2-methylphenylamine with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with a suitable acylating agent to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating under reflux .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C19H20ClN3O3/c1-13-16(20)4-3-5-17(13)22-18(24)10-11-19(25)23-21-12-14-6-8-15(26-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

PKJUKYOTRMLUSA-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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